Enabling Sub-pg/mL Quantification: LLOQ of 0.1 pg/mL in Human Plasma
15-Keto Limaprost-d3, when used as an internal standard in a validated LC-MS/MS method, allows for a lower limit of quantification (LLOQ) of 0.1 pg/mL for Limaprost in human plasma. This level of sensitivity, which is unattainable without a matched stable isotope-labeled internal standard, is required to characterize the pharmacokinetics of Limaprost following its low clinical dose of 5-10 μg [1].
| Evidence Dimension | Lower Limit of Quantification (LLOQ) |
|---|---|
| Target Compound Data | 0.1 pg/mL (achieved with deuterated internal standard) |
| Comparator Or Baseline | Immunoassay methods (e.g., RIA, ELISA) or non-deuterated internal standard methods |
| Quantified Difference | Method enabled detection at 0.1 pg/mL where alternatives lack sufficient sensitivity and/or selectivity for sub-pg/mL quantification |
| Conditions | Human plasma; 3 mL sample volume; on-line 2D-LC/MS/MS with electrospray ionization in negative mode |
Why This Matters
This extreme sensitivity is non-negotiable for conducting valid pharmacokinetic and bioequivalence studies of Limaprost, a requirement that directly dictates the procurement of a suitable deuterated internal standard like 15-Keto Limaprost-d3.
- [1] Komaba, J., Masuda, Y., Hashimoto, Y., Nago, S., Takamoto, M., Shibakawa, K., Nakade, S., & Miyata, Y. (2007). Ultra sensitive determination of limaprost, a prostaglandin E1 analogue, in human plasma using on-line two-dimensional reversed-phase liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 852(1-2), 590-597. https://doi.org/10.1016/j.jchromb.2007.02.031 View Source
